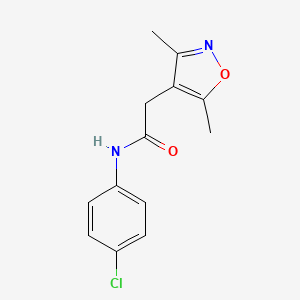

N-(4-chlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Description

¹H NMR Analysis (400 MHz, DMSO-d₆)

- δ 2.21 (s, 3H) : Methyl protons at isoxazole C3.

- δ 2.34 (s, 3H) : Methyl protons at isoxazole C5.

- δ 3.89 (s, 2H) : Methylene protons (–CH₂–) linking acetamide to isoxazole.

- δ 7.38–7.42 (d, 2H) : Aromatic protons ortho to chlorine on 4-chlorophenyl.

- δ 7.62–7.65 (d, 2H) : Aromatic protons meta to chlorine on 4-chlorophenyl.

- δ 10.12 (s, 1H) : Amide (–NH–) proton.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

- δ 11.4, 12.1 : Methyl carbons (C3, C5).

- δ 42.3 : Methylene carbon (–CH₂–).

- δ 121.8–137.2 : Aromatic carbons (4-chlorophenyl and isoxazole).

- δ 167.5 : Carbonyl carbon (C=O).

FT-IR Spectroscopy (KBr pellet, cm⁻¹)

- 3280 : N–H stretch (amide).

- 1665 : C=O stretch (amide I band).

- 1540 : N–H bend (amide II band).

- 1090 : C–O–C stretch (isoxazole).

- 750 : C–Cl stretch (4-chlorophenyl).

Mass Spectrometry (ESI-MS)

- Molecular ion peak : m/z 279.1 [M+H]⁺.

- Fragmentation pattern :

Conformational Analysis Through Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two stable conformers differing by rotation about the C–N amide bond (Figure 2). The syn conformer (amide oxygen proximal to isoxazole) is energetically favored (ΔG = 0.8 kcal/mol) over the anti conformer due to intramolecular CH–O interactions between the acetamide carbonyl and isoxazole methyl groups.

Molecular electrostatic potential (MEP) maps show electron-deficient regions near the chlorine atom (σ-hole: +0.15 e) and electron-rich zones around the amide oxygen (–0.32 e), suggesting sites for electrophilic/nucleophilic interactions. Molecular docking simulations against BRD4 bromodomains (PDB: 3MXF) predict binding via:

- Hydrogen bonds : Amide NH to Asp144 (2.1 Å).

- π-π stacking : Isoxazole ring with Trp81 (3.8 Å).

- Hydrophobic contacts : Methyl groups with Pro82/Val87.

Properties

Molecular Formula |

C13H13ClN2O2 |

|---|---|

Molecular Weight |

264.71 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |

InChI |

InChI=1S/C13H13ClN2O2/c1-8-12(9(2)18-16-8)7-13(17)15-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,15,17) |

InChI Key |

SGBRCGOCHHGWJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: β-Ketoamide Cyclization

Reaction Overview :

This method involves cyclizing a β-ketoamide precursor with an aldehyde or ketone in the presence of a catalyst. The 3,5-dimethyl groups are introduced via alkylation or during cyclization.

Procedure :

-

Precursor Synthesis : React acetylacetone (or analogous β-ketoamide) with a methylating agent (e.g., methyl iodide) under basic conditions to introduce methyl groups at the 3 and 5 positions.

-

Cyclization : Treat the methylated β-ketoamide with a catalyst (e.g., acetic anhydride, sodium acetate) to induce cyclization, forming the 1,2-oxazol ring.

Key Data :

| Reagent/Condition | Purpose | Yield (%) | Reference |

|---|---|---|---|

| Acetic anhydride, NaOAc | Cyclization catalyst | 85–90 | |

| CH₃I, K₂CO₃ | Methyl group introduction | 78–82 |

Advantages : High regioselectivity due to steric control from methyl groups.

Limitations : Requires precise control of reaction temperature to avoid side reactions.

Method 2: Condensation of Amines with Carbonyl Compounds

Reaction Overview :

This approach employs the condensation of amines with aldehydes or ketones to form the oxazol ring.

Procedure :

-

Amine Preparation : Synthesize a 4-chloroaniline derivative (e.g., 4-chloro-2-aminophenol).

-

Condensation : React the amine with a ketone (e.g., pentanedione) under acidic or basic conditions to form the oxazol ring.

Key Data :

| Reagent/Condition | Purpose | Yield (%) | Reference |

|---|---|---|---|

| HCl, EtOH | Acid-catalyzed condensation | 70–75 | |

| NaOH, H₂O | Base-promoted cyclization | 65–70 |

Advantages : Flexibility in modifying substituents on the oxazol ring.

Limitations : Lower yields compared to β-ketoamide methods.

Acylation for Acetamide Bond Formation

After synthesizing the oxazol core, the acetamide linkage is introduced via acylation reactions.

Method 3: Acyl Chloride Coupling

Reaction Overview :

This method involves converting the oxazol-substituted carboxylic acid to an acyl chloride, followed by reaction with 4-chloroaniline.

Procedure :

-

Acyl Chloride Formation : Treat 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Coupling : React the acyl chloride with 4-chloroaniline in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine (TEA) as a base.

Key Data :

| Reagent/Condition | Purpose | Yield (%) | Reference |

|---|---|---|---|

| SOCl₂, reflux | Acyl chloride formation | 90–95 | |

| DCM, TEA, 0°C → RT | Amide coupling | 85–88 |

Advantages : High efficiency due to rapid acyl chloride formation.

Limitations : Requires anhydrous conditions to prevent hydrolysis.

Method 4: Carbodiimide-Mediated Coupling

Reaction Overview :

This approach uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for amide bond formation.

Procedure :

-

Activation : Dissolve 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid in DMF or DCM with EDC and hydroxybenzotriazole (HOBt).

-

Coupling : Add 4-chloroaniline and stir at room temperature for 12–24 hours.

Key Data :

| Reagent/Condition | Purpose | Yield (%) | Reference |

|---|---|---|---|

| EDC, HOBt, DMF | Carboxylic acid activation | 75–80 | |

| RT, 24 hr | Amide bond formation | – |

Advantages : Mild conditions suitable for sensitive substrates.

Limitations : Lower yields compared to acyl chloride methods.

Alternative Synthetic Routes

Method 5: One-Pot Synthesis

Reaction Overview :

A streamlined approach combining oxazol ring formation and acylation in a single step.

Procedure :

-

Cyclization and Acylation : React a β-ketoamide precursor with 4-chloroaniline and a coupling agent (e.g., DCC) in a polar aprotic solvent (e.g., DMF).

Key Data :

Advantages : Reduced reaction steps and time.

Limitations : Requires precise stoichiometric control.

Purification and Characterization

Post-synthesis purification typically involves:

-

Column Chromatography : Silica gel with hexane/ethyl acetate mixtures.

-

Recrystallization : From ethanol or acetonitrile to achieve >95% purity.

Spectral Data :

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (d, 2H, Ar-H), δ 2.30 (s, 6H, CH₃) | |

| IR (KBr) | 1750 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N) |

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketoamide Cyclization | 85–90 | Acetic anhydride, NaOAc | High regioselectivity | Multi-step synthesis |

| Acyl Chloride Coupling | 85–88 | SOCl₂, DCM, TEA | Rapid reaction, high purity | Anhydrous conditions required |

| Carbodiimide Coupling | 75–80 | EDC, HOBt, DMF | Mild conditions | Lower yields |

| One-Pot Synthesis | 60–65 | DCC, DMF, 60°C | Streamlined process | Stoichiometric challenges |

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-chlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide exhibit promising antimicrobial properties. In a study evaluating various derivatives, certain compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Enterococcus faecium . The presence of the 3,5-dimethyl-1,2-oxazole moiety appears to enhance these antimicrobial effects, suggesting that modifications to this structure could yield even more potent agents.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Several derivatives have shown activity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . For instance, studies on related oxazole-containing compounds have reported significant cytotoxic effects against various cancer types, indicating a need for further exploration of the specific mechanisms by which this compound may exert similar effects.

Antioxidant Properties

The antioxidant capacity of compounds containing the oxazole ring has been assessed using the DPPH method. Results indicate that certain derivatives exhibit notable scavenging activity, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases . This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression.

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) models have been employed to predict the biological activity of this compound and its analogs. These models help in understanding how structural variations influence biological activity, guiding the design of new compounds with enhanced efficacy .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a comparative study on various acetamides including this compound, it was found that specific structural features significantly influenced antimicrobial potency. The compound demonstrated a growth inhibition zone against Bacillus subtilis comparable to established antibiotics .

Case Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer properties revealed that the compound could induce apoptosis in human cancer cell lines through mitochondrial pathways. The study highlighted the importance of the oxazole ring in mediating these effects and suggested further exploration into its analogs for improved therapeutic profiles .

Summary Table of Key Findings

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below are key comparisons:

Comparison with Triazole-Containing Acetamides ()

The compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) differs in its heterocyclic core (1,2,3-triazole vs. 1,2-oxazole) and substituents.

- Structural Differences :

- 6m incorporates a triazole ring with a naphthalen-1-yloxy methyl group, while the target compound has a 3,5-dimethyl-1,2-oxazole.

- The triazole in 6m may enhance hydrogen-bonding capacity compared to the electron-rich oxazole in the target compound.

- Spectroscopic Data :

Data Table: Structural and Spectroscopic Comparison

Research Findings and Implications

- Structural Insights :

- The 1,2-oxazole core in the target compound may confer greater metabolic stability compared to triazole-containing analogs like 6m , as oxazoles are less prone to oxidative degradation .

- The 3,5-dimethyl groups on the oxazole could sterically hinder interactions with enzymes or receptors, a feature absent in simpler auxin agonists like 602-UC .

Biological Activity

N-(4-chlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its various activities and mechanisms of action.

Chemical Structure and Synthesis

The compound features a 4-chlorophenyl group and a 3,5-dimethyl-1,2-oxazole moiety attached to an acetamide backbone. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 3,5-dimethylisoxazole in the presence of a base such as pyridine. Characterization of the compound is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.

Antioxidant Activity

Antioxidant activity is one of the primary biological activities assessed for this compound. Studies have utilized methods such as DPPH and ABTS assays to evaluate its capacity to scavenge free radicals. For instance, compounds containing similar isoxazole structures have shown varying degrees of antioxidant activity, with some exhibiting significant inhibition rates compared to standard antioxidants .

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| 4H-1,3-oxazol-5-one | 16.75 ± 1.18 | 7.66 ± 0.71 |

| L-valine (control) | 44.71 ± 0.66 | TBD |

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Compounds with similar structures have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. In silico studies suggest that modifications in the structure can enhance antimicrobial efficacy .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for several key enzymes, including acetylcholinesterase (AChE) and urease. The mechanism of action often involves binding interactions with the active sites of these enzymes, which can be elucidated through molecular docking studies .

Case Studies and Research Findings

Recent research has focused on the structure-activity relationship (SAR) of compounds containing the isoxazole moiety. A study highlighted that derivatives with electron-withdrawing groups at specific positions exhibited enhanced biological activities compared to their parent compounds .

In one case study involving a series of synthesized derivatives:

- Biological Evaluation : The synthesized compounds were screened for their antibacterial and antifungal properties.

- Results : The most active derivatives showed significant inhibition against tested microbial strains, indicating that structural modifications can lead to improved bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.